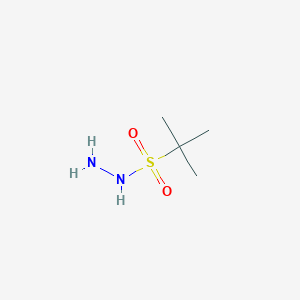
N-((1-Isopropylpyrrolidin-3-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Isopropylpyrrolidin-3-yl)methyl)thietan-3-amine is a compound that features a pyrrolidine ring, a thietane ring, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Isopropylpyrrolidin-3-yl)methyl)thietan-3-amine typically involves the reaction of 1-isopropylpyrrolidine with a thietane derivative under specific conditions. One common method includes:
Starting Materials: 1-Isopropylpyrrolidine and a thietane derivative.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrrolidine nitrogen, facilitating nucleophilic attack on the thietane ring.
Solvent: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction conditions and can be scaled up efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((1-Isopropylpyrrolidin-3-yl)methyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thietane ring, where nucleophiles such as halides or alkoxides replace the sulfur atom.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: LiAlH4 in ether or THF.
Substitution: Sodium iodide (NaI) in acetone or sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
N-((1-Isopropylpyrrolidin-3-yl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-((1-Isopropylpyrrolidin-3-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets, while the thietane ring may contribute to the compound’s stability and reactivity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter activity.
Comparison with Similar Compounds
Similar Compounds
N-Methylpyrrolidine: A simpler analog with a single pyrrolidine ring.
Thietan-3-amine: Lacks the isopropyl and pyrrolidine substituents.
1-Isopropylpyrrolidine: Contains the isopropyl group but lacks the thietane ring.
Uniqueness
N-((1-Isopropylpyrrolidin-3-yl)methyl)thietan-3-amine is unique due to the combination of the pyrrolidine and thietane rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H22N2S |
|---|---|
Molecular Weight |
214.37 g/mol |
IUPAC Name |
N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C11H22N2S/c1-9(2)13-4-3-10(6-13)5-12-11-7-14-8-11/h9-12H,3-8H2,1-2H3 |
InChI Key |
XCIDBDGNPHZILU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C1)CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12976836.png)
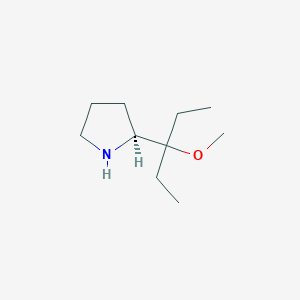
![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)
![tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12976855.png)
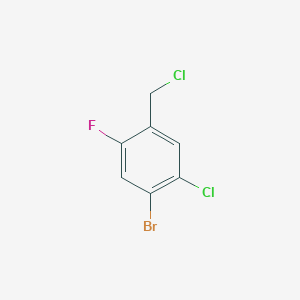

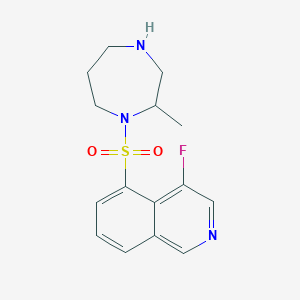


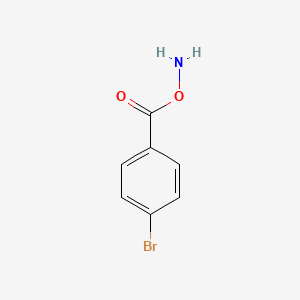

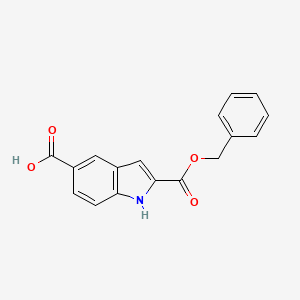
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)
